molecular formula C15H16N2O3S B4392757 5-(Benzylsulfamoyl)-2-methylbenzamide

5-(Benzylsulfamoyl)-2-methylbenzamide

Cat. No.: B4392757
M. Wt: 304.4 g/mol
InChI Key: WMTGHURDDQKTIZ-UHFFFAOYSA-N
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Description

5-(Benzylsulfamoyl)-2-methylbenzamide is a sulfonamide-containing benzamide derivative characterized by a benzylsulfamoyl group at the 5-position and a methyl group at the 2-position of the benzamide core. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(benzylsulfamoyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-7-8-13(9-14(11)15(16)18)21(19,20)17-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTGHURDDQKTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-(Benzylsulfamoyl)-2-methylbenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

5-(Benzylsulfamoyl)-2-methylbenzamide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Benzylsulfamoyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Functional Group Impact

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituent Modifications Key Properties/Applications References
5-(Benzylsulfamoyl)-2-methylbenzamide Benzylsulfamoyl (5-), methyl (2-) Intermediate for drug synthesis; antimicrobial potential
5-[(2-Chlorobenzyl)sulfamoyl]-N-ethyl-2-methylbenzamide Chlorine on benzyl; ethyl on amide nitrogen Enhanced reactivity; potential pesticidal activity
2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzamide Dichlorophenylsulfonyl instead of benzylsulfamoyl Increased lipophilicity; antimicrobial use
5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide Methoxy, phenylethoxy groups Improved pharmacokinetics; CNS applications
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-4-(dimethylsulfamoyl)benzamide Thiophene and dimethylsulfamoyl groups Antiparasitic or antiviral activity
Key Observations:
  • Halogen Substituents : Chlorine or bromine atoms (e.g., in and ) enhance electrophilic reactivity and antimicrobial potency by interacting with microbial enzymes or DNA .
  • Alkyl/Aryl Modifications: Ethyl or benzyl groups (e.g., in and ) influence steric hindrance and solubility.
  • Sulfonamide vs. Sulfamoyl : Sulfonamide derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity, while sulfamoyl groups (e.g., ) may enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Benzylsulfamoyl)-2-methylbenzamide
Reactant of Route 2
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